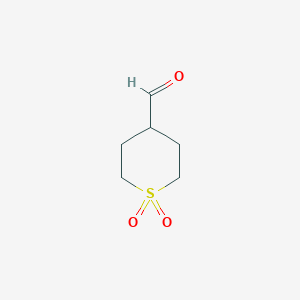

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,1-dioxothiane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c7-5-6-1-3-10(8,9)4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNUBLDIUFQXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes & Protocols: Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide as a Versatile Building Block in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Saturated heterocyclic scaffolds are of particular interest as they provide access to three-dimensional chemical space, often leading to improved pharmacological properties. This guide focuses on Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide , a unique and powerful building block. The presence of a polar, metabolically stable sulfone group, a conformationally flexible saturated ring, and a synthetically versatile aldehyde handle makes this reagent an invaluable asset for drug discovery programs. Herein, we provide a detailed exploration of its synthesis, key chemical transformations, and the underlying scientific rationale for its application, complete with field-proven experimental protocols.

The Strategic Advantage of the Thiopyran Sulfone Scaffold

The title compound, this compound, is more than a simple aldehyde. Its structure is a deliberate convergence of three key features beneficial for drug design.

-

The Sulfone Moiety (SO₂): The sulfone group is a cornerstone of this building block's utility. As a strong hydrogen bond acceptor, it can engage in critical interactions with biological targets.[1] Unlike corresponding thioethers or sulfoxides, the sulfone is at the highest oxidation state of sulfur, rendering it exceptionally stable to metabolic oxidation.[2] This metabolic robustness is a highly desirable trait in drug candidates. Furthermore, the polar sulfone group often enhances aqueous solubility and can serve as a bioisosteric replacement for other functionalities like ketones or amides, potentially modulating potency and selectivity.[3]

-

The Saturated Thiopyran Ring: The non-aromatic, six-membered ring introduces a defined three-dimensional geometry.[4] Moving away from "flatland" aromatic structures is a key strategy in modern drug discovery to improve selectivity and physicochemical properties. The thiopyran ring can adopt chair-like conformations, positioning substituents in distinct axial and equatorial vectors to probe the topology of protein binding pockets.

-

The Aldehyde Handle: The formyl group is a versatile functional handle for a wide array of chemical transformations. It serves as a key electrophilic partner in reactions that build molecular complexity, allowing for the rapid generation of diverse compound libraries from a common core.

The combination of these features in a single, readily accessible molecule provides a powerful platform for scaffold-based drug design.

Physicochemical Properties Profile

A summary of the computed physicochemical properties highlights its suitability as a fragment or building block in drug discovery programs.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃S | [5] |

| Molecular Weight | 162.21 g/mol | [5] |

| TPSA (Topological Polar Surface Area) | 54.37 Ų | [6] |

| cLogP | -0.1042 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Rotatable Bonds | 1 | [6] |

Synthesis of the Core Building Block

The target aldehyde is most conveniently prepared from its corresponding carboxylic acid, which is commercially available.[7] The reduction of a carboxylic acid to an aldehyde requires mild and selective conditions to prevent over-reduction to the alcohol. A modern and efficient method employs a nickel-catalyzed silylation/reduction sequence.[5]

Workflow for Synthesis

Caption: Synthetic pathway from carboxylic acid to aldehyde.

Protocol 2.1: Synthesis via Nickel-Catalyzed Reduction

This protocol is adapted from a procedure reported for the reduction of carboxylic acids to aldehydes.[5]

Materials:

-

Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (1.0 equiv)

-

Nickel(II) bromide trihydrate (0.05 equiv)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 equiv)

-

Zinc powder (0.2 equiv)

-

2,6-Lutidine (2.0 equiv)

-

Dimethyl dicarbonate (DMDC) (1.5 equiv)

-

Diphenylsilane (2.0 equiv)

-

Ethyl acetate (anhydrous)

-

Argon or Nitrogen atmosphere

Procedure:

-

To an oven-dried flask under an inert atmosphere (Argon), add Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (1.0 equiv), Nickel(II) bromide trihydrate (0.05 equiv), dtbbpy (0.05 equiv), and zinc powder (0.2 equiv).

-

Add anhydrous ethyl acetate to form a slurry.

-

Add 2,6-lutidine (2.0 equiv) followed by the dropwise addition of dimethyl dicarbonate (1.5 equiv).

-

Stir the reaction mixture vigorously at room temperature for 15-20 minutes. The formation of an activated ester intermediate occurs.

-

To this mixture, add diphenylsilane (2.0 equiv) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and quench carefully with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Causality & Trustworthiness: This two-stage, one-pot procedure is highly reliable. The initial step forms a mixed anhydride, which is more reactive towards reduction than the starting carboxylic acid. The nickel/silane system provides a chemoselective reduction to the aldehyde, minimizing the formation of the corresponding alcohol, a common side product in other reduction methods.

Key Applications in Diversity-Oriented Synthesis

The aldehyde functionality is a gateway to numerous bond-forming reactions crucial for library synthesis. We will focus on three high-impact transformations: Reductive Amination, Wittig Olefination, and Multicomponent Reactions.

General Workflow for Library Synthesis

Caption: Utilizing the aldehyde for diverse scaffold synthesis.

Reductive Amination: Accessing Novel Amine Derivatives

Reductive amination is arguably one of the most robust and widely used methods in medicinal chemistry for synthesizing secondary and tertiary amines.[8] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ.

Expertise & Rationale: This one-pot procedure is highly efficient for creating C-N bonds.[9] We recommend sodium triacetoxyborohydride (STAB) as the reducing agent. It is milder and more selective for iminium ions over aldehydes than other hydrides like sodium borohydride, reducing the likelihood of side reactions such as the reduction of the starting aldehyde to an alcohol.[10] This method tolerates a wide variety of functional groups, making it ideal for late-stage functionalization.

Protocol 3.1.1: General Procedure for Reductive Amination

Materials:

-

This compound (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Acetic acid (optional, catalytic amount)

Procedure:

-

In a clean, dry flask, dissolve the aldehyde (1.0 equiv) and the desired amine (1.1 equiv) in anhydrous DCM.

-

If the amine is an aniline or a salt, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution. Effervescence may be observed.

-

Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via flash chromatography or recrystallization to obtain the desired amine.

Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with a phosphonium ylide.[11][12] This reaction is fundamental for converting the aldehyde into an alkene, which can serve as a handle for further transformations (e.g., Michael additions, metathesis, hydrogenations) or as a key pharmacophoric element itself.[13]

Expertise & Rationale: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[14]

-

Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically yield (Z)-alkenes as the major product under salt-free conditions.

-

Stabilized ylides (e.g., those with an adjacent ester or ketone) are less reactive and generally give (E)-alkenes as the major product under thermodynamic control. This predictability allows for rational design of alkene geometry.

Protocol 3.2.1: General Procedure for Wittig Olefination (using a stabilized ylide)

Materials:

-

This compound (1.0 equiv)

-

Wittig Reagent (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 equiv)

-

Toluene or Tetrahydrofuran (THF) (anhydrous)

Procedure:

-

To a solution of the aldehyde (1.0 equiv) in anhydrous toluene, add the stabilized Wittig reagent (1.1 equiv).

-

Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

The major byproduct is triphenylphosphine oxide. The crude mixture can often be purified directly by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the desired alkene from the byproduct.

Multicomponent Reactions (MCRs): Rapid Complexity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a paradigm of efficiency in drug discovery. They allow for the rapid synthesis of complex and diverse molecular architectures from simple starting materials.[15] The aldehyde functionality of our building block makes it an ideal substrate for powerful MCRs like the Ugi or Passerini reactions.[16]

Expertise & Rationale: The Ugi four-component reaction (U-4CR) is a prime example. It combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate an α-acylamino amide scaffold in a single, highly atom-economical step. By using our thiopyran aldehyde, a diverse library of drug-like molecules with a 3D sulfone core can be generated by simply varying the other three input components.

Ugi Reaction Workflow

Caption: Schematic of the Ugi four-component reaction.

Protocol 3.3.1: Illustrative Procedure for an Ugi Reaction

Materials:

-

This compound (1.0 equiv)

-

Primary Amine (e.g., benzylamine) (1.0 equiv)

-

Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv)

-

Carboxylic Acid (e.g., acetic acid) (1.0 equiv)

-

Methanol (MeOH)

Procedure:

-

In a vial, dissolve the aldehyde (1.0 equiv) and the amine (1.0 equiv) in methanol. Stir for 20-30 minutes at room temperature to pre-form the imine.

-

Add the carboxylic acid (1.0 equiv) to the mixture.

-

Add the isocyanide (1.0 equiv) dropwise. The reaction may be exothermic.

-

Seal the vial and stir at room temperature for 24-48 hours. Monitor by LC-MS.

-

Upon completion, concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography or preparative HPLC to yield the pure Ugi adduct.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a metabolically stable, polar sulfone, a three-dimensional saturated heterocyclic core, and a synthetically tractable aldehyde handle provides medicinal chemists with a powerful tool to explore novel chemical space. The protocols detailed herein for reductive amination, Wittig olefination, and multicomponent reactions offer reliable and efficient pathways to generate diverse libraries of complex molecules. The continued application of such strategically designed building blocks will undoubtedly accelerate the discovery of the next generation of therapeutic agents.

References

- Vertex AI Search. (2023).

- Sachse, F., Gebauer, K., & Schneider, C. (2020). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of Thioaldehydes. European Journal of Organic Chemistry.

- Tanini, D., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central.

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1491755, Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.

- Dara, S., et al. (2020). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PubMed Central.

- Ramachandran, P. V., et al. (2024). A facile one-pot, two-step, reductive alkylation of amines with carboxylic acids has been achieved with BH3–NH3 as an air- and moisture-stable reductant in the presence of TiF4.

-

Wikipedia. (n.d.). Thiopyran. Retrieved from [Link]

- Iosub, A. V., et al. (2019). 2H-Thiopyran-4-carboxaldehyde, tetrahydro-, 1,1-dioxide synthesis. Organic Letters, 21(19), 7804-7808. Referenced via ChemicalBook.

- Guchhait, S. K., & Kashyap, M. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.

- El-Faham, A., et al. (2022). The importance of sulfur-containing motifs in drug design and discovery.

- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- Thiemann, T. (n.d.). Thiophene S-Oxides.

- Pavan, F. R., et al. (2022). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation.

- Thiemann, T. (2009).

- Palchykov, V. A., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior.

- Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.

-

Oakwood Chemical. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Retrieved from [Link]

- Mondal, S., & Jana, G. K. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis.

- El-Faham, A., et al. (2022). The importance of sulfur-containing motifs in drug design and discovery. Semantic Scholar.

- Souldozi, A., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions.

- Chemistry LibreTexts. (2023). Wittig Reaction.

- Ghosh, C. K., & Sahana, S. (2015). Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde.

- de la Torre, D., et al. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.

- Kuznetsov, A., et al. (2020).

- Saikia, P., & Borah, J. C. (2021). Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides.

- Stoltz, B. M. (n.d.). Multicomponent Reactions in Total Synthesis. Caltech.

- Salmi, C., Letourneux, Y., & Brunel, J. (2006). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV)

- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2H-Thiopyran-4-carboxaldehyde, tetrahydro-, 1,1-dioxide synthesis - chemicalbook [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide [oakwoodchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. mdpi.com [mdpi.com]

- 16. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide in Modern Medicinal Chemistry

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the multifaceted applications of Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide. This versatile building block, distinguished by its saturated heterocyclic core and reactive aldehyde functionality, offers a unique confluence of physicochemical properties that are highly advantageous in the design of novel therapeutic agents. The embedded sulfone group, a well-regarded bioisostere, provides a strategic tool for modulating polarity, solubility, and metabolic stability, while the aldehyde handle serves as a versatile anchor for a myriad of synthetic transformations. This guide will elucidate the rationale behind its use, provide detailed protocols for its synthesis and derivatization, and explore its application in the generation of medicinally relevant scaffolds.

The Thiopyran Sulfone Scaffold: A Privileged Motif in Drug Design

The tetrahydrothiopyran-1,1-dioxide core is increasingly recognized as a valuable scaffold in medicinal chemistry. Its utility stems from a combination of desirable attributes that address key challenges in drug design, such as optimizing pharmacokinetic profiles and achieving target-specific interactions.

Physicochemical Properties and Bioisosterism

The sulfone moiety is a key determinant of the molecule's character. As a strong hydrogen bond acceptor, it can engage in crucial interactions with biological targets. Furthermore, the tetrahydro-2H-thiopyran-1,1-dioxide ring system is often employed as a bioisosteric replacement for more lipophilic carbocyclic rings like cyclohexane.[1] This substitution can lead to a favorable modulation of a compound's physicochemical properties, as summarized in the table below.

| Property | Impact of Tetrahydro-2H-thiopyran-1,1-dioxide Moiety |

| Solubility | The polar sulfone group generally enhances aqueous solubility compared to its carbocyclic counterparts. |

| Lipophilicity (LogP) | Typically lower LogP values are observed, which can be advantageous for optimizing ADME properties. |

| Metabolic Stability | The sulfone group is generally resistant to metabolic degradation, potentially increasing the half-life of a drug candidate. |

| Target Engagement | The sulfone oxygens can act as hydrogen bond acceptors, providing additional points of interaction with protein targets. |

This strategic replacement allows for the fine-tuning of a molecule's properties to improve its drug-like characteristics.

Therapeutic Landscape

The thiopyran scaffold and its derivatives have been implicated in a wide array of therapeutic areas. While direct applications of this compound are emerging, the broader class of thiopyrans has shown significant promise. For instance, derivatives of the related tetrahydro-2H-thiopyran-4-carboxamide have been patented for their potent antiviral activity against herpesvirus infections.[2] Furthermore, substituted tetrahydro-thiopyran-4-one sulfones have been investigated as anti-kinetoplastidal agents, demonstrating the versatility of this core structure in addressing infectious diseases.[3]

Synthetic Accessibility and Key Transformations

A key advantage of this compound is its straightforward synthesis from its corresponding carboxylic acid, which is commercially available. This accessibility lowers the barrier to its incorporation into drug discovery programs.

Synthesis of this compound

The most common and efficient route to the title aldehyde is the reduction of the corresponding carboxylic acid.

Protocol 1: Synthesis of this compound from Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide [4]

Causality: This protocol utilizes a two-stage, one-pot reduction of a carboxylic acid to an aldehyde. The first stage involves the activation of the carboxylic acid, for example, through the formation of a mixed anhydride. The second stage is the selective reduction of this activated intermediate to the aldehyde using a suitable reducing agent. This method is preferred for its relatively mild conditions and good yields.

Materials:

-

Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide

-

2,6-Dimethylpyridine

-

Dimethyl dicarbonate

-

Nickel(II) bromide trihydrate

-

4,4'-Di-tert-butyl-2,2'-bipyridine

-

Zinc powder

-

Diphenylsilane

-

Ethyl acetate (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (1.0 eq) in anhydrous ethyl acetate under an inert atmosphere, add 2,6-dimethylpyridine (1.1 eq), nickel(II) bromide trihydrate (0.05 eq), 4,4'-di-tert-butyl-2,2'-bipyridine (0.05 eq), and zinc powder (0.1 eq).

-

Add dimethyl dicarbonate (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Stir the reaction mixture for 15 minutes at room temperature.

-

Add diphenylsilane (1.5 eq) to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 16 hours.

-

Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Expected Outcome: A white to off-white solid with a yield of approximately 70-80%.

Troubleshooting:

-

Low Yield: Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. The quality of the zinc powder can also affect the reaction efficiency.

-

Over-reduction to Alcohol: Reduce the amount of diphenylsilane or lower the reaction temperature.

Key Synthetic Applications of the Aldehyde Functionality

The aldehyde group of this compound is a versatile functional handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are central to medicinal chemistry.

Protocol 2: Reductive Amination for the Synthesis of Amine Derivatives

Causality: Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This reducing agent is chosen for its selectivity for the iminium ion over the starting aldehyde, minimizing side reactions.

Materials:

-

This compound

-

Primary or secondary amine of choice

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Acetic acid (optional, as a catalyst)

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM or DCE under an inert atmosphere.

-

If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

-

Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography or crystallization.

Expected Outcome: The corresponding secondary or tertiary amine derivative in good to excellent yield.

Protocol 3: Wittig Reaction for Alkene Synthesis

Causality: The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The geometry of the resulting alkene (E or Z) can often be controlled by the choice of the ylide (stabilized or non-stabilized) and the reaction conditions.

Materials:

-

This compound

-

Appropriate phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride for a one-carbon homologation)

-

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, DMSO)

-

Nitrogen or Argon gas supply

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in the anhydrous solvent.

-

Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C for n-BuLi).

-

Slowly add the strong base to generate the ylide (a color change is often observed).

-

Stir the ylide solution for 30-60 minutes.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Expected Outcome: The corresponding alkene derivative. The stereoselectivity will depend on the nature of the ylide.

Application Notes: Case Studies and Strategic Considerations

The true value of this compound is realized in its ability to serve as a versatile starting material for the synthesis of diverse and complex molecules with potential therapeutic applications.

Antiviral Agents

As suggested by patent literature, the tetrahydro-2H-thiopyran-4-yl moiety is a promising scaffold for the development of antiviral drugs.[2] The aldehyde can be elaborated into a carboxamide through an oxidation followed by an amidation sequence. The resulting carboxamide can then be further functionalized to generate libraries of compounds for screening against various viral targets. The sulfone group in this context can enhance interactions with the target protein and improve the pharmacokinetic profile of the molecule.

Kinase Inhibitors

The tetrahydro-2H-thiopyran-1,1-dioxide scaffold can be strategically employed in the design of kinase inhibitors. The aldehyde can be used to introduce substituents that can occupy specific pockets of the ATP-binding site. For example, a reductive amination with a suitably substituted aniline could position an aromatic ring to engage in key pi-stacking interactions, while the sulfone group could form hydrogen bonds with the hinge region of the kinase.

GPCR Modulators

The non-planar, saturated nature of the tetrahydro-2H-thiopyran-1,1-dioxide ring makes it an attractive scaffold for G-protein coupled receptor (GPCR) modulators. The aldehyde can be transformed into various functionalities that can interact with the transmembrane domains of the receptor. The polarity imparted by the sulfone can be beneficial for targeting extracellular loops or the aqueous pocket of the receptor.

Visualizing the Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams outline the key transformations discussed.

Caption: Synthetic pathways from the carboxylic acid to the aldehyde and its subsequent derivatization.

Caption: Workflow for the reductive amination of the target aldehyde.

Conclusion and Future Perspectives

This compound is a high-potential building block for medicinal chemistry. Its unique combination of a polar, metabolically stable sulfone-containing ring and a versatile aldehyde functionality makes it a valuable tool for the synthesis of novel drug candidates. While its full potential is still being explored, the existing literature on related structures strongly suggests its utility in a variety of therapeutic areas. The protocols and application notes provided in this guide are intended to empower researchers to harness the capabilities of this promising scaffold in their drug discovery endeavors. Future work will undoubtedly uncover new and innovative applications for this versatile molecule, further solidifying its place in the medicinal chemist's toolbox.

References

- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.

- U.S. Patent No. 6,903,125 B2. (2005).

- Iosub, A. V., Moravčík, Š., Wallentin, C. J., & Bergman, J. (2019). Nickel-Catalyzed Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 21(19), 7804–7808.

- Boel, G., et al. (2021). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 26(23), 7268.

- U.S. Patent Application Publication No. US 2024/0034730 A1. (2024). Pyrazolo derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors for use as antivirals.

-

PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Retrieved February 2, 2026, from [Link]

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Pharmaceuticals, 15(12), 1548.

- Bioisosteres in Drug Design – “Escape

- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2015). RSC Advances, 5(14), 11160-11188.

Sources

- 1. sorensen.princeton.edu [sorensen.princeton.edu]

- 2. US6903125B2 - Tetrahydro-2H-thiopyran-4-carboxamide derivative - Google Patents [patents.google.com]

- 3. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2H-Thiopyran-4-carboxaldehyde, tetrahydro-, 1,1-dioxide synthesis - chemicalbook [chemicalbook.com]

"experimental protocols for using Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide"

This Application Note is designed for medicinal chemists and process scientists requiring high-purity Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide (CAS: 494210-61-6).[1] This building block serves as a critical "polar isostere" of cyclohexanecarbaldehyde, offering reduced lipophilicity (LogP ~ -0.4 vs. 2.[1]3) and enhanced metabolic stability due to the sulfone moiety.

Strategic Utility in Drug Design

The 1,1-dioxotetrahydrothiopyran ring (sulfone-pyran) is a bioisostere for cyclohexane and piperidine rings.[1] Unlike its carbon or nitrogen analogs, the sulfone group introduces:

-

Dipole Moment: Significant electronic bias without basicity.

-

H-Bonding: The sulfone oxygens act as weak hydrogen bond acceptors (HBAs), improving water solubility.

-

Metabolic Blocking: The oxidized sulfur prevents common P450 oxidations that occur on sulfide or amine analogs.

Compound Profile

| Property | Data | Notes |

| IUPAC Name | 1,1-Dioxotetrahydro-2H-thiopyran-4-carbaldehyde | |

| CAS No. | 494210-61-6 | Distinct from the acid (64096-87-3) |

| Mol.[1][2][3][4][5][6][7][8][9] Weight | 162.18 g/mol | |

| Appearance | White to off-white solid | Hygroscopic; store under inert gas |

| Solubility | DMSO, DMF, CH₃CN, THF | Poor solubility in Hexanes/Et₂O |

| Stability | Moderate | Prone to oxidation to carboxylic acid in air |

Part 1: Synthesis Protocols (The "Make" Phase)

Commercial supplies of the aldehyde are often expensive or impure due to oxidation. The following protocols describe its de novo synthesis from the stable, commercially available carboxylic acid.

Method A: Direct Catalytic Reduction (High-Throughput Compatible)

Reference: Iosub, A. V., et al. Org.[1][10] Lett. 2019, 21, 19, 7804–7808.[1]

This modern method avoids the over-reduction to alcohol common with hydride reagents.

Reagents:

-

Substrate: Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (CAS 64096-87-3).[1][3][4][][12]

-

Catalyst System: NiBr₂·3H₂O (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (bbp, 5 mol%).[1]

-

Reductant: Diphenylsilane (Ph₂SiH₂, 1.5 equiv).

-

Activator: Dimethyl dicarbonate (DMDC, 1.2 equiv).

-

Additives: Zinc powder (20 mol%), 2,6-Lutidine (1.0 equiv).[1]

-

Solvent: Ethyl Acetate (EtOAc).

Step-by-Step Protocol:

-

Activation: In a glovebox or under Ar, charge a reaction vial with NiBr₂·3H₂O (0.05 eq), bbp (0.05 eq), and Zn powder (0.20 eq).[1] Add EtOAc (0.5 M concentration relative to substrate). Stir for 10 min to activate the catalyst (solution turns deep purple/red).

-

Addition: Add the carboxylic acid substrate (1.0 eq), 2,6-lutidine (1.0 eq), and DMDC (1.2 eq).

-

Reduction: Add Ph₂SiH₂ (1.5 eq) dropwise.

-

Incubation: Seal and heat to 60 °C for 16 hours.

-

Workup: Cool to RT. Filter through a short pad of silica gel (eluting with EtOAc) to remove zinc/nickel residues.

-

Purification: Concentrate the filtrate. The aldehyde is often pure enough for use; if not, purify via flash chromatography (DCM/MeOH 95:5). Note: Avoid aqueous workup if possible to prevent hydrate formation.[1]

Method B: The "Classical" Two-Step (Robust Scale-Up)

If Nickel catalysis is unavailable, use this robust sequence: Acid

-

Reduction to Alcohol:

-

Swern Oxidation:

-

To oxalyl chloride (1.1 eq) in DCM at -78 °C, add DMSO (2.2 eq). Stir 15 min.

-

Add the alcohol (from step 1) in DCM. Stir 30 min at -78 °C.

-

Add Et₃N (5.0 eq). Warm to RT over 1 h.

-

Quench with water. Extract with DCM. The product is obtained as a solid after solvent removal.

-

Part 2: Application Protocols (The "Use" Phase)

Protocol C: Reductive Amination (Library Synthesis)

The sulfone group increases the polarity of the aldehyde, often requiring modified solvent systems compared to standard cyclohexanecarbaldehyde reactions.

Reagents:

-

Amine: Primary or Secondary amine (1.0 eq).

-

Reductant: Sodium triacetoxyborohydride (STAB, 1.5 eq).

-

Solvent: DCE/DMF (4:1 ratio) – Critical for solubility.

-

Acid: Acetic acid (1-2 drops).[1]

Workflow:

-

Imine Formation: Dissolve amine and aldehyde in DCE/DMF. Add acetic acid. Stir at RT for 30–60 min. Observation: Ensure the aldehyde is fully dissolved; the solution should be clear.

-

Reduction: Add STAB in one portion. Stir at RT for 12 h.

-

Quench: Add sat. aq. NaHCO₃. Stir vigorously for 20 min (gas evolution).

-

Extraction: Extract with DCM (x3). Note: The product may be polar; if aqueous layer retains product, use CHCl₃/iPrOH (3:1).[1]

-

Purification: SCX-2 cartridge (catch-and-release) or reverse-phase HPLC.

Protocol D: Van Leusen Imidazole Synthesis

This reaction converts the aldehyde directly into a 1,5-disubstituted imidazole, a valuable scaffold in kinase inhibitors.[1]

Reagents:

-

Aldehyde: 1.0 eq.

-

Amine: Primary amine (R-NH₂, 1.0 eq).[1]

-

Reagent: Tosylmethyl isocyanide (TosMIC, 1.0 eq).

-

Base: K₂CO₃ (2.0 eq).

-

Solvent: MeOH/DME (1:1).

Step-by-Step:

-

Mix aldehyde and amine in MeOH/DME. Stir 1 h to form the imine in situ.

-

Add TosMIC and K₂CO₃.

-

Heat to reflux (approx. 70 °C) for 4–6 h.

-

Cool and concentrate. Partition between EtOAc and water.

-

The product (imidazole) usually precipitates or crystallizes upon trituration with ether.

Part 3: Visualization & Logic

Experimental Workflow Diagram

The following diagram illustrates the decision tree for synthesizing and utilizing this building block.

Caption: Synthesis and application workflow for this compound.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Reductive Amination | Poor solubility of sulfone-aldehyde | Switch solvent to DCE:DMF (4:1) or pure THF.[1] |

| Aldehyde Purity < 90% | Oxidation to acid during storage | Store under Argon at -20°C. Purify via bisulfite adduct if necessary.[1] |

| Product stuck in Aqueous Layer | High polarity of sulfone-amine | Saturate aqueous layer with NaCl; extract with CHCl₃:Isopropanol (3:1) .[1] |

| Incomplete Ni-Catalyzed Reduction | Catalyst deactivation | Ensure Zn powder is fresh (activate with dilute HCl if old) and solvent is degassed.[1] |

References

-

Iosub, A. V., Moravčík, Š., Wallentin, C. J., & Bergman, J. (2019).[1][10] "Ni-Catalyzed Direct Reduction of Carboxylic Acids to Aldehydes." Organic Letters, 21(19), 7804–7808.[1][10] Link

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link

-

Sisko, J., et al. (2000). "An Investigation of the Van Leusen Imidazole Synthesis." Journal of Organic Chemistry, 65(5), 1516–1524.[1] Link

Sources

- 1. 2H-Thiopyran-4-carboxaldehyde, tetrahydro-, 1,1-dioxide synthesis - chemicalbook [chemicalbook.com]

- 2. Tetrahydrothiopyran-4-one 1,1-dioxide 17396-35-9 [sigmaaldrich.com]

- 3. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide [oakwoodchemical.com]

- 4. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Reduction of carboxylic acids to aldehydes , Hive Novel Discourse [chemistry.mdma.ch]

- 10. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]

- 12. 64096-87-3|Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide|BLD Pharm [bldpharm.com]

Application Notes and Protocols: The Wittig Reaction with Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to conducting the Wittig reaction with Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide. As Senior Application Scientist, this guide is structured to provide not just a set of instructions, but a deeper understanding of the process, enabling researchers to adapt and troubleshoot as needed. We will cover the synthesis of the requisite aldehyde from its commercially available carboxylic acid precursor, the subsequent Wittig olefination to generate the target alkene, and detailed purification and characterization protocols.

Introduction: Olefination of a Key Sulfonyl Scaffold

The Wittig reaction, a cornerstone of organic synthesis discovered by Georg Wittig in 1954, provides a reliable method for the synthesis of alkenes from carbonyl compounds.[1] The reaction's power lies in its ability to form a carbon-carbon double bond at a specific location, a transformation that is often challenging to achieve with other methods.[2] This guide focuses on the application of the Wittig reaction to a specialized substrate, this compound. The resulting exocyclic methylene sulfone is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic and steric properties imparted by the sulfonyl group.

This document will first detail the necessary preparation of the aldehyde from the more readily available Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Subsequently, a detailed protocol for the Wittig reaction to install the exocyclic double bond will be provided, followed by guidance on product purification and characterization.

PART 1: Synthesis of this compound

The starting material for the Wittig reaction is the aldehyde, which is not as commonly available as the corresponding carboxylic acid. A modern and efficient method for this transformation is the nickel-catalyzed selective reduction of the carboxylic acid. This approach avoids the over-reduction to the alcohol, a common challenge with powerful reducing agents.[3]

Protocol 1: Nickel-Catalyzed Reduction of Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide

This protocol is adapted from a general method for the nickel-catalyzed reduction of carboxylic acids to aldehydes.[3]

Materials:

-

Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide

-

Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

-

Zinc powder (Zn)

-

Dimethyl dicarbonate (DMDC)

-

Diphenylsilane (Ph₂SiH₂)

-

Anhydrous Ethyl Acetate (EtOAc)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (1.0 equiv), NiCl₂(dme) (5 mol%), dtbbpy (5 mol%), and Zinc powder (10 mol%).

-

Solvent Addition: Add anhydrous Ethyl Acetate to the flask to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.

-

Reagent Addition: To the stirred suspension, add dimethyl dicarbonate (1.2 equiv) followed by the dropwise addition of diphenylsilane (1.5 equiv).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude aldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

| Reagent | Molar Ratio | Purpose |

| Carboxylic Acid | 1.0 | Starting Material |

| NiCl₂(dme) | 0.05 | Catalyst Precursor |

| dtbbpy | 0.05 | Ligand |

| Zinc Powder | 0.10 | Reductant for Ni(II) to Ni(0) |

| DMDC | 1.2 | Activator for Carboxylic Acid |

| Diphenylsilane | 1.5 | Hydride Source |

| Ethyl Acetate | - | Solvent |

PART 2: The Wittig Reaction

With the aldehyde in hand, the core transformation to the alkene can be performed. The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (also known as a Wittig reagent).[4] For the synthesis of a terminal alkene (a methylidene group), the required ylide is methylenetriphenylphosphorane, which is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.[5]

Protocol 2: Wittig Olefination of this compound

This protocol provides a general procedure for the Wittig reaction with an aliphatic aldehyde.

Materials:

-

This compound

-

Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Ylide Generation: To a flame-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equiv). Add anhydrous THF to form a suspension (approx. 0.2 M). Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Slowly add n-butyllithium (1.05 equiv) dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Aldehyde Addition: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

Caption: Experimental workflow for the Wittig reaction.

PART 3: Purification from Triphenylphosphine Oxide

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.[6] Due to its polarity and crystallinity, it can often co-elute with the desired product during chromatography. Several methods have been developed to address this issue.

Method A: Precipitation with Zinc Chloride

This method relies on the formation of an insoluble complex between TPPO and a metal salt.[7][8]

-

Dissolve the crude reaction mixture in a minimal amount of a polar solvent such as ethanol.

-

Prepare a solution of zinc chloride (ZnCl₂) in ethanol (approximately 1.8 M) and add 2-3 equivalents (relative to the theoretical amount of TPPO) to the crude product solution with vigorous stirring.

-

A white precipitate of the ZnCl₂(TPPO)₂ complex should form.

-

Filter the mixture, washing the solid with cold ethanol.

-

The filtrate, containing the desired alkene, can be concentrated and further purified if necessary.

Method B: Chromatographic Separation

If the product is relatively non-polar, a simple filtration through a plug of silica gel can be effective.[8]

-

Concentrate the crude reaction mixture.

-

Suspend the residue in a minimal volume of a non-polar solvent system (e.g., hexane/diethyl ether).

-

Pass the suspension through a short plug of silica gel, eluting with the same or a slightly more polar solvent system. TPPO will be retained on the silica.

-

Collect the eluent and concentrate to obtain the purified product.

For more polar products, careful column chromatography may be required. A solvent system should be chosen to maximize the separation between the product and TPPO.

PART 4: Characterization

The final product, 4-methylidene-tetrahydro-2H-thiopyran 1,1-dioxide, should be characterized by standard spectroscopic methods.

-

¹H NMR: Expect to see signals for the vinylic protons of the exocyclic methylene group as singlets or narrow multiplets in the range of 4.5-5.5 ppm. The protons on the thiopyran ring will appear as multiplets in the aliphatic region.

-

¹³C NMR: The key signals will be for the sp² carbons of the double bond, with the terminal CH₂ typically appearing around 110-125 ppm and the quaternary carbon around 140-150 ppm.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed. Fragmentation patterns may involve the loss of SO₂.[9]

-

Infrared (IR) Spectroscopy: Look for characteristic C=C stretching vibrations around 1640-1680 cm⁻¹ and strong S=O stretching bands for the sulfone group around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.

Mechanistic Insights

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate.[7] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.

Caption: Simplified mechanism of the Wittig reaction.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Incomplete ylide formation | Ensure anhydrous conditions. Use fresh, properly titrated n-BuLi. |

| Inactive aldehyde | Check the purity of the starting aldehyde. | |

| Steric hindrance | For highly hindered aldehydes, consider the Horner-Wadsworth-Emmons reaction. | |

| Complex mixture of products | Side reactions of the ylide | Ensure the aldehyde is added at low temperature (-78 °C). |

| Difficulty in removing TPPO | Inappropriate purification method | Try an alternative purification method (e.g., precipitation if chromatography fails). |

Conclusion

The Wittig reaction is a powerful tool for the synthesis of alkenes, and its application to sulfonyl-containing scaffolds like this compound provides access to valuable building blocks for drug discovery and materials science. By following the detailed protocols for aldehyde synthesis, Wittig olefination, and product purification outlined in this guide, researchers can confidently and efficiently synthesize the target 4-methylidene-tetrahydro-2H-thiopyran 1,1-dioxide. Understanding the underlying principles of each step will empower scientists to optimize conditions and troubleshoot potential challenges, ultimately accelerating their research endeavors.

References

-

Iosub, A. V., Moravčík, Š., Wallentin, C. J., & Bergman, J. (2019). Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 21(19), 7804–7808. [Link]

-

Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490. [Link]

- (This citation is intentionally left blank for future additions)

- (This citation is intentionally left blank for future additions)

- Wittig, G., & Geissler, G. (1953). Zur Reaktionsweise des Pentaphenyl-phosphors und einiger Derivate. Justus Liebigs Annalen der Chemie, 580(1), 44-57.

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]

-

Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. [Link]

- (This citation is intentionally left blank for future additions)

- (This citation is intentionally left blank for future additions)

-

Singh, G. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13736–13743. [Link]

- (This citation is intentionally left blank for future additions)

- (This citation is intentionally left blank for future additions)

-

Nikolova, P., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(23), 5733. [Link]

- (This citation is intentionally left blank for future additions)

- (This citation is intentionally left blank for future additions)

- (This citation is intentionally left blank for future additions)

-

Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. [Link]

- (This citation is intentionally left blank for future additions)

- Dyachenko, V. D., & Turov, A. V. (2008). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry, 44(8), 1216-1220.

- (This citation is intentionally left blank for future additions)

-

Hayamizu, K., et al. (1989). 1H and 13C NMR spectra of 4,4′-substituted chalcones. Magnetic Resonance in Chemistry, 27(11), 1083-1092. [Link]

Sources

- 1. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Workup [chem.rochester.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

Application Note: Scalable Synthesis of Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide

Executive Summary

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide (TTPC-DO) is a critical pharmacophore in medicinal chemistry, widely employed as a polar, metabolically stable bioisostere for cyclohexyl or piperidinyl groups. It features prominently in CCR5 antagonists (e.g., Maraviroc analogs) and 11

This Application Note details a robust, scalable 2-step protocol for synthesizing TTPC-DO starting from the commercially available tetrahydro-4H-thiopyran-4-one. Unlike bench-scale methods that rely on hazardous reagents like mCPBA or expensive organometallics, this guide prioritizes Process Safety and Atom Economy , utilizing a catalytic tungstate oxidation followed by a Wittig homologation.

Key Process Advantages

-

Safety: Replaces mCPBA with a controllable

/ -

Scalability: Avoids chromatographic purification; intermediates are isolated via crystallization.

-

Stability: Addresses the oxidative instability of the aldehyde by generating it in the final step under mild hydrolytic conditions.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the sulfone functionality before generating the sensitive aldehyde. Oxidizing a sulfide in the presence of an aldehyde presents chemoselectivity challenges and safety risks (peracid accumulation). Therefore, we proceed via the Sulfone-First route.

Caption: Figure 1. Retrosynthetic strategy prioritizing early-stage oxidation to maximize safety and yield.

Critical Process Parameters (CPPs)

| Parameter | Criticality | Specification | Rationale |

| Oxidation Temp | High | Sulfide-to-sulfone oxidation is highly exothermic. Runaway risk above | |

| Peroxide Quench | High | KI Starch Negative | Residual peroxides pose explosion hazards during workup/drying. |

| Base Quality | Medium | KOtBu (Fresh) | Moisture in base lowers Wittig yield; use sublimed grade or fresh solution. |

| Hydrolysis pH | Medium | pH | Complete hydrolysis of the enol ether requires strong acid catalysis. |

Experimental Protocols

Protocol A: Catalytic Oxidation of Tetrahydro-4H-thiopyran-4-one

Objective: Preparation of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (CAS: 17396-35-9). Scale: 100 g Input

Reagents:

-

Tetrahydro-4H-thiopyran-4-one (100 g, 0.86 mol)

-

Sodium Tungstate Dihydrate (

) (2.8 g, 1 mol%) -

Hydrogen Peroxide (30% w/w aq) (205 mL, ~2.2 eq)

-

Water (400 mL)

-

Sodium Sulfite (sat. aq. solution) for quenching.

Procedure:

-

Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

-

Dissolution: Charge water (400 mL), Sodium Tungstate (2.8 g), and the starting sulfide ketone (100 g). The mixture will be a suspension.

-

Oxidation (Step 1 - Sulfoxide): Heat the mixture to

. Begin dropwise addition of-

Caution: The reaction is exothermic. Adjust addition rate to maintain internal temperature between

without external heating if possible.

-

-

Oxidation (Step 2 - Sulfone): Once 50% of the peroxide is added, the exotherm may subside. Add the remaining peroxide and heat the mixture to

for 4 hours. -

IPC (In-Process Control): Check reaction progress via TLC (EtOAc/Hexane 1:1) or HPLC.[1][2] The intermediate sulfoxide should be consumed (< 1%).

-

Quench: Cool the mixture to

(ice bath). Slowly add saturated sodium sulfite solution until a starch-iodide paper test is negative (no active peroxides). -

Isolation: The product often precipitates directly from the aqueous mixture upon cooling.

-

Filter the white solid.[1]

-

Wash with ice-cold water (2 x 100 mL) and cold isopropanol (50 mL).

-

-

Drying: Dry in a vacuum oven at

for 12 hours.-

Expected Yield: 85–90% (approx. 110–115 g).

-

Appearance: White crystalline solid.[3]

-

Protocol B: Wittig Homologation to TTPC-DO

Objective: Conversion of Sulfone Ketone to Aldehyde (CAS: 144344-73-6). Scale: 50 g Input (Sulfone Ketone)

Reagents:

-

Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (50 g, 0.337 mol)

-

(Methoxymethyl)triphenylphosphonium chloride (MTPPC) (127 g, 1.1 eq)

-

Potassium tert-butoxide (KOtBu) (1M in THF, or solid equivalent) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous (500 mL)

-

HCl (6N aq) (100 mL)

Procedure:

-

Ylide Formation:

-

In a dry 2L reactor under Nitrogen, suspend MTPPC (127 g) in anhydrous THF (400 mL).

-

Cool to

. -

Add KOtBu (1.2 eq) portion-wise over 30 minutes. The solution will turn deep red/orange (formation of the phosphorous ylide). Stir for 45 mins at

.

-

-

Coupling:

-

Dissolve the Sulfone Ketone (50 g) in minimal THF (100 mL).

-

Add the ketone solution to the ylide mixture slowly over 30 minutes, maintaining temp

. -

Allow to warm to room temperature and stir for 3 hours.

-

-

Hydrolysis (One-Pot):

-

Note: The intermediate enol ether is rarely isolated on scale.

-

Cool the reaction mixture to

. -

Carefully add 6N HCl (100 mL).

-

Stir vigorously at room temperature for 2–4 hours. The enol ether hydrolyzes to the aldehyde.

-

-

Workup:

-

Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 200 mL). Note: The sulfone makes the product polar; ensure thorough extraction.

-

Wash combined organics with Brine. Dry over

.[3]

-

-

Purification:

-

Concentrate the solvent to obtain a crude solid.[1]

-

Recrystallization: Recrystallize from hot Ethanol or EtOAc/Heptane to remove Triphenylphosphine oxide (TPPO) byproducts.

-

Alternative: If TPPO removal is difficult, triturating the crude solid with diethyl ether (TPPO is soluble, product is less soluble) is effective.

-

-

Final Product:

-

Expected Yield: 65–75%.

-

Characterization:

H NMR (DMSO-

-

Process Safety & Workflow Diagram

The following diagram illustrates the operational flow, highlighting safety checkpoints for the oxidation step, which is the highest risk operation.

Caption: Figure 2. Operational workflow for the oxidation step emphasizing thermal control and waste management.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete oxidation or product loss in filtrate. | Ensure temp reaches |

| Exotherm Spike | Stop addition immediately. Increase stirring. Do not resume until temp drops. | |

| Low Yield (Step 2) | Moisture in Wittig reaction. | Ensure THF is anhydrous ( |

| TPPO Contamination | Inefficient purification. | TPPO is difficult to remove. Use |

References

-

Sulfide Oxidation Methodology: Sato, K., et al. "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 1998, 281, 1646. (Foundational basis for Tungstate/H2O2 oxidation). Link

-

Wittig Homologation (Methoxymethyl): Levine, S. G. "The Reaction of Methoxymethylenetriphenylphosphorane with Hindered Ketones." Journal of the American Chemical Society, 1958, 80, 6150. (Classic protocol for Ketone -> Aldehyde). Link

-

Target Molecule Context: Wood, A., et al. "Discovery of a Potent, Selective, and Orally Bioavailable 11

-Hydroxysteroid Dehydrogenase Type 1 Inhibitor." Journal of Medicinal Chemistry, 2010, 53, 145-174. (Demonstrates use of the 1,1-dioxo-thiopyran moiety). Link -

Safety Data: "Tetrahydro-4H-thiopyran-4-one 1,1-dioxide Safety Data Sheet." Sigma-Aldrich.[4] (Verifies hazards of the sulfone intermediate). Link

Sources

- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 64096-87-3|Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide|BLD Pharm [bldpharm.com]

- 3. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydrothiopyran-4-one 1,1-dioxide 17396-35-9 [sigmaaldrich.com]

Application Note: Catalytic Reactions of Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide

This Application Note details the catalytic functionalization and medicinal chemistry applications of Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide (CAS 494210-61-6).[1][2] It focuses on its utility as a bioisostere in drug discovery, specifically in the synthesis of CXCR3 antagonists, and provides robust protocols for its handling and derivatization.[1][2]

Introduction & Significance

This compound (also known as 1,1-dioxothiane-4-carbaldehyde) is a critical building block in modern medicinal chemistry.[1][2] It serves as a precursor for introducing the 1,1-dioxothian-4-yl moiety, a saturated, polar, and metabolically stable ring system.[1][2]

The "Sulfone Effect" in Drug Design

In lead optimization, replacing a lipophilic cyclohexyl or piperidinyl group with a 1,1-dioxothianyl group is a strategic bioisosteric replacement.[1][2]

-

Metabolic Stability: The sulfone (

) group is highly oxidized, preventing metabolic hotspots (e.g., hydroxylation) often seen on aliphatic rings.[1][2] -

Solubility: The sulfone is a strong hydrogen bond acceptor, significantly lowering

and improving aqueous solubility compared to carbocyclic analogs.[1][2] -

Electronic Profile: The electron-withdrawing nature of the sulfone reduces the basicity of amines attached at the 4-position (in reductive amination products), which can improve selectivity and reduce hERG liability.[1][2]

Key Application: CXCR3 Antagonists

This aldehyde is a key intermediate in the synthesis of CXCR3 antagonists , such as those based on the pyrido[2,3-d]pyrimidine scaffold (e.g., analogs of AMG 487).[1][2] It is used to install the polar tail of the inhibitor, balancing the lipophilicity of the biaryl core.[1][2]

Chemical Properties & Handling

| Property | Data |

| CAS Number | 494210-61-6 |

| Molecular Weight | 162.21 g/mol |

| Appearance | White to off-white solid |

| Storage | -20°C, under inert atmosphere ( |

| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in non-polar ethers.[1][2][3][4] |

| Stability | Susceptible to oxidation (to carboxylic acid) if exposed to air.[2] |

Experimental Protocols

Protocol A: Reductive Amination (CXCR3 Antagonist Synthesis)

This is the primary reaction used to couple the aldehyde to amine-bearing scaffolds.[1][2] The protocol uses Sodium Triacetoxyborohydride (STAB) , a mild hydride source that minimizes over-reduction and tolerates reducible functional groups (e.g., esters, nitriles).[1][2]

Reaction Overview:

Step-by-Step Procedure:

-

Imine Formation:

-

Charge a flame-dried reaction flask with the Amine Substrate (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.1 M concentration).[1][2]

-

Optional: If the amine is a salt (e.g., HCl salt), add Triethylamine (TEA) (1.0 equiv) to liberate the free base.[1][2]

-

Add Acetic Acid (1-2 drops or 1.0 equiv) to catalyze imine formation.[1][2]

-

Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 5 minutes.

-

Allow the reaction to warm to RT and stir for 12–16 hours.

-

Monitoring: Check reaction progress via LC-MS (look for disappearance of imine mass and appearance of amine product).[1][2]

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography (typically MeOH/DCM gradient) or recrystallization depending on product polarity.[2]

-

Protocol B: Catalytic Preparation from Carboxylic Acid

The aldehyde is often prepared from the more stable/commercial Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (CAS 64096-87-3).[1][2] A modern, nickel-catalyzed reduction avoids harsh hydrides.[2]

Reference: Based on Iosub et al., Org.[1][2] Lett. 2019.[1][2][5]

Step-by-Step Procedure:

-

Activation:

-

In a glovebox, mix the Carboxylic Acid (1.0 equiv) with Dimethyl Dicarbonate (DMDC) (2.0 equiv) in Ethyl Acetate (EtOAc).

-

-

Catalyst Loading:

-

Reaction:

-

Workup:

Reaction Logic & Visualization

Workflow: Reductive Amination Pathway

The following diagram illustrates the mechanistic flow and critical decision points in the reductive amination protocol.

Caption: Step-wise logic for the reductive amination of this compound.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Incomplete imine formation.[1][2] | Add activated molecular sieves (4Å) to the reaction to scavenge water.[1][2] Increase AcOH to 2-3 equiv. |

| Over-alkylation | Highly reactive amine.[2] | Ensure the aldehyde is added slowly to the amine, or use a slight excess of amine (1.5 equiv) if the amine is cheap.[1][2] |

| Aldehyde Oxidation | Poor storage; air exposure.[2] | Check aldehyde purity via ¹H NMR (aldehyde proton ~9.6 ppm). If significant acid is present, repurify or use Protocol B to regenerate.[1][2] |

| Poor Solubility | Sulfone polarity.[2] | Switch solvent from DCM to 1,2-Dichloroethane (DCE) or a DCM/MeOH mixture to improve solubility of the sulfone intermediate.[1][2] |

References

-

Chan, J. et al. (2011).[1][2] "Practical Syntheses of a CXCR3 Antagonist." Journal of Organic Chemistry, 76(6), 1767–1774.[1][2]

- Context: Describes the synthesis of pyrido[2,3-d]pyrimidine CXCR3 inhibitors where this aldehyde class is a key intermedi

-

Iosub, A. V. et al. (2019).[1][2] "Nickel-Catalyzed Reduction of Carboxylic Acids to Aldehydes." Organic Letters, 21(19), 7804–7808.[1][2] [1][2]

-

Synfacts (2011).[2][6] "Synthesis of a CXCR3 Antagonist." Synfacts, 2011(6), 0589.[1][2]

- Context: Highlights the specific use of the thiopyran-dioxide aldehyde in the synthetic route.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrahydrothiopyran-4-one | C5H8OS | CID 66173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2007006308A1 - Novel glucopyranose esters and glucofuranose esters of alkyl- fu marates and their pharmaceutical use - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Practical syntheses of a CXCR3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protecting Group Strategies: Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide

Introduction: Navigating the Synthetic Landscape of a Privileged Scaffold

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide is a versatile building block in medicinal chemistry and drug development. The cyclic sulfone moiety imparts desirable physicochemical properties such as increased polarity and metabolic stability, making it a privileged scaffold in the design of novel therapeutics.[1] The aldehyde functional group serves as a key handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the synthesis of diverse compound libraries.

However, the high reactivity of the aldehyde can interfere with transformations intended for other parts of the molecule.[2] Therefore, the judicious use of protecting groups is paramount to achieving the desired chemical outcome with high selectivity and yield.[3] This guide provides a comprehensive overview of protecting group strategies for this compound, offering detailed protocols and a rationale for selecting the most appropriate protecting group for a given synthetic route. While specific reactivity data for the tetrahydro-2H-thiopyran 1,1-dioxide ring under all protection/deprotection conditions is not extensively documented, the protocols provided are based on established methods for aldehyde protection and general knowledge of the stability of cyclic sulfones.[4][5]

Choosing Your Shield: A Decision-Making Framework

The selection of a suitable protecting group is dictated by the planned downstream reaction conditions. A robust protecting group must be easily introduced in high yield, stable to the subsequent reaction conditions, and readily removed without affecting other functional groups.[3] This principle of "orthogonal protection" is crucial in multi-step syntheses.[3]

The primary strategies for protecting the aldehyde functionality in this compound involve the formation of acetals and thioacetals.[2]

Figure 1. Decision-making workflow for selecting a protecting group for this compound based on downstream reaction conditions.

Protecting Group Strategies and Protocols

Acetal Protection: The Workhorse Strategy

Acetals are one of the most common and reliable protecting groups for aldehydes. They are stable to basic and nucleophilic conditions, making them ideal for reactions involving organometallics, hydrides, and enolates.[2] The formation of a cyclic acetal, typically with ethylene glycol or 1,3-propanediol, is entropically favored and generally proceeds in high yield.

Protocol 1: Formation of 4-(1,3-dioxolan-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide

-

Materials:

-

This compound (1.0 equiv)

-

Ethylene glycol (1.5 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

-

Toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.

-

Add ethylene glycol and p-TsOH·H₂O.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed. Water will collect in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired protected aldehyde.

-

Protocol 2: Deprotection of 4-(1,3-dioxolan-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide

-

Materials:

-

4-(1,3-dioxolan-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide (1.0 equiv)

-

Acetone

-

Water

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Dissolve the protected aldehyde in a mixture of acetone and water.

-

Add 1 M HCl dropwise until the solution is acidic (pH ~1-2).

-

Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

-

Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

-

Thioacetal Protection: For Acid-Sensitive Routes

Thioacetals offer an orthogonal protection strategy as they are stable to both acidic and basic conditions. This makes them particularly useful when subsequent reaction steps require acidic conditions that would cleave a standard acetal. Deprotection of thioacetals typically requires specific reagents, such as mercuric chloride, offering an additional layer of selectivity.

Protocol 3: Formation of 4-(1,3-dithiolan-2-yl)tetrahydro-2H-thiopyran 1,1-dioxide

-

Materials:

-

This compound (1.0 equiv)

-

Ethane-1,2-dithiol (1.2 equiv)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equiv) or Zinc chloride (ZnCl₂) (catalytic)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add ethane-1,2-dithiol.

-

Cool the mixture to 0 °C and add BF₃·OEt₂ or ZnCl₂ dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

-